Tepirindole
Description
Structure
3D Structure
Properties
CAS No. |
72808-81-2 |
|---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H19ClN2/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16/h3-5,10-11,18H,2,6-9H2,1H3 |
InChI Key |
ZRCUMOBNOPSLKM-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl |
Related CAS |
72808-80-1 (mono-hydrochloride) |
Synonyms |
HR 592 RU 27592 tepirindole tepirindole hydrochloride tepirindole monohydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tepirindole
Established Synthetic Pathways for the Tepirindole Core Structure
The construction of the fundamental 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (tetrahydro-γ-carboline) skeleton of this compound is a key challenge in its synthesis. The methodologies primarily revolve around the regioselective functionalization of an indole (B1671886) precursor and the subsequent formation of the fused tetrahydropyridine (B1245486) ring.
Regioselective Indole Functionalization
The initial and critical step in the synthesis of the this compound core often involves the strategic functionalization of the indole nucleus. The Pictet-Spengler reaction stands out as a powerful and widely employed method for the synthesis of tetrahydro-β-carbolines and its isomers, including the γ-carboline core of this compound. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.org For the synthesis of the this compound framework, a tryptamine (B22526) derivative is a common starting material. arkat-usa.org The reaction conditions, including the choice of acid catalyst and solvent, can be modulated to control the regioselectivity of the cyclization, favoring the formation of the desired γ-carboline isomer. nih.gov
Another approach to functionalize the indole ring involves the Fischer indole synthesis. This classic method utilizes the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. By choosing appropriately substituted piperidin-4-one derivatives, the Fischer indole synthesis can directly lead to the formation of the tetrahydro-γ-carboline core. researchgate.net
Formation of the Tetrahydropyridinyl Moiety
The formation of the tetrahydropyridine ring fused to the indole core is the defining step in constructing the this compound skeleton. As mentioned, the Pictet-Spengler reaction is a cornerstone in this process. The intramolecular cyclization of an iminium ion, generated from the condensation of a tryptamine derivative and a carbonyl compound, onto the electron-rich indole ring directly yields the desired tetracyclic system. wikipedia.orgnih.gov The versatility of the Pictet-Spengler reaction allows for the introduction of substituents on the newly formed tetrahydropyridine ring by varying the carbonyl component. arkat-usa.org
Alternative strategies for forming the tetrahydropyridinyl moiety include intramolecular cyclization reactions of appropriately functionalized indole precursors. These methods may involve the formation of a carbon-nitrogen bond through various chemical transformations, providing access to diverse analogs.
Advanced Stereoselective Synthesis Approaches for this compound Isomers
The presence of stereocenters in the this compound molecule necessitates the development of stereoselective synthetic methods to access specific isomers. Asymmetric synthesis of the tetrahydro-γ-carboline core has been a significant area of research. nih.gov
One prominent strategy involves the use of chiral auxiliaries attached to either the tryptamine or the carbonyl component in the Pictet-Spengler reaction. These auxiliaries guide the cyclization to proceed in a stereoselective manner, leading to the formation of enantiomerically enriched products. arkat-usa.org Subsequent removal of the chiral auxiliary provides the desired chiral this compound precursor.
Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine-containing compounds and can be applied to the synthesis of chiral this compound analogs. mdpi.comnih.gov Chiral catalysts can activate the substrates and control the stereochemical outcome of the cyclization reaction, offering a more direct and efficient route to specific stereoisomers.
Derivatization Strategies for Analog Development in Medicinal Chemistry
To explore the structure-activity relationship (SAR) and optimize the pharmacological profile of this compound, extensive derivatization of its core structure is essential. These modifications typically focus on the indole ring and the tetrahydropyridinyl moiety. nih.govnih.gov
Systematic Modification of the Indole Ring
The indole nucleus of this compound offers several positions for modification. The nitrogen atom of the indole can be alkylated or acylated to introduce a variety of substituents. Additionally, electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens, nitro groups, or alkyl groups at various positions on the benzene (B151609) portion of the indole ring. These modifications can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. googleapis.com
| Position of Modification | Type of Substituent | Potential Impact |
| Indole N-H | Alkyl, Acyl | Modulate lipophilicity and hydrogen bonding capacity |
| Benzene Ring (e.g., C5, C6) | Halogen, Alkoxy, Nitro | Alter electronic properties and metabolic stability |
Substituent Variations on the Tetrahydropyridinyl Nitrogen and Carbon Atoms
Furthermore, the carbon atoms of the tetrahydropyridine ring can also be functionalized. For instance, the introduction of alkyl or aryl groups at specific positions can influence the conformational preferences of the ring and its interaction with receptor binding sites. The synthesis of analogs with substituents at these positions often requires the use of appropriately substituted starting materials in the initial cyclization step. researchgate.net
| Position of Modification | Type of Substituent | Potential Impact on Activity |
| Tetrahydropyridine N | Alkyl, Aryl, Acyl, Sulfonyl | Fine-tune potency, selectivity, and pharmacokinetic properties |
| Tetrahydropyridine C-atoms | Alkyl, Hydroxyl | Influence conformational bias and receptor interactions |
The systematic exploration of these derivatization strategies allows for the generation of a library of this compound analogs, which is crucial for identifying compounds with improved therapeutic properties.
Exploration of Prodrug Design Principles for this compound
The development of prodrugs is a strategic approach in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, a compound with a complex structure featuring multiple functional groups, prodrug design offers a versatile platform to potentially enhance its therapeutic efficacy. The core principle of a prodrug strategy is the chemical modification of the active parent drug, this compound, to form a new compound (the prodrug) that is inactive. This prodrug then undergoes an enzymatic or chemical transformation in the body to release the active this compound.
The chemical structure of this compound, 5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole, presents several opportunities for chemical derivatization to create prodrugs. The key functional groups amenable to prodrug design are the secondary amine of the indole ring and the tertiary amine within the dihydropyridine (B1217469) ring. The primary objectives for designing a this compound prodrug would be to modulate its solubility, lipophilicity, and metabolic stability, which in turn can influence its absorption, distribution, and duration of action.
One of the most common and well-established prodrug strategies involves the derivatization of an N-H group, such as the one present in the indole ring of this compound. This can be achieved by converting the secondary amine into an amide, carbamate, or N-acyloxyalkyl derivative. These promoieties are designed to be cleaved by ubiquitous enzymes in the body, such as esterases or amidases, to regenerate the parent this compound molecule.
For instance, the formation of an N-acyl derivative of the indole nitrogen could increase the lipophilicity of this compound, potentially enhancing its ability to cross lipid membranes, which is a critical factor for oral absorption. The rate of hydrolysis of the amide bond can be fine-tuned by altering the steric and electronic properties of the acyl group. For example, bulkier acyl groups may lead to slower hydrolysis and a more sustained release of this compound.
Another potential avenue for this compound prodrug design is the modification of the tertiary amine in the dihydropyridine ring. While less common than N-acylation, tertiary amines can be converted into N-oxides. These N-oxide prodrugs are generally more polar and water-soluble than the parent amine. In the body, they can be reduced back to the active tertiary amine by enzymes such as cytochrome P450 reductases. This strategy could be particularly useful if increased aqueous solubility is desired for a specific formulation or delivery route.
The selection of the appropriate promoiety is a critical aspect of prodrug design. An ideal promoiety should be non-toxic, be readily cleaved in a predictable manner, and not impart any undesirable pharmacological activity. Furthermore, the linkage between the promoiety and this compound must be stable enough to prevent premature cleavage in the gastrointestinal tract but labile enough to ensure efficient release of the active drug at the desired site of action.
The following interactive table outlines some hypothetical this compound prodrugs based on the design principles discussed:
| Prodrug Derivative | Promoieties | Potential Advantage |
| N-Acetyl-Tepirindole | Acetyl | Increased lipophilicity, potential for enhanced oral absorption |
| N-Benzoyl-Tepirindole | Benzoyl | Increased lipophilicity, potential for sustained release |
| N-Pivaloyl-Tepirindole | Pivaloyl | Steric hindrance may slow hydrolysis, leading to prolonged action |
| This compound N-Oxide | Oxygen | Increased aqueous solubility |
It is important to note that the successful development of a this compound prodrug would require extensive experimental validation. This would involve the synthesis of the proposed derivatives and their evaluation in a battery of in vitro and in vivo assays to assess their stability, enzymatic cleavage, and pharmacokinetic profiles.
Molecular and Cellular Pharmacological Characterization of Tepirindole
Enzyme Inhibition and Modulation Studies
Assessment of Other Key Enzyme Targets
The investigation into Tepirindole's interaction with key enzyme targets reveals limited specific data within the provided search results. While enzymes are recognized as crucial drug targets, with various classes of drugs targeting them to modulate biochemical reactions auckland.ac.nznih.govfrontiersin.org, the specific enzymes modulated by this compound have not been detailed in the accessible literature. Therefore, a comprehensive assessment of this compound's other key enzyme targets cannot be provided based on the current information.
Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways by this compound is an area where specific research findings are not extensively detailed in the provided search results.
Modulation of Ion Channels and Downstream Signaling Cascades
Ion channels are fundamental to cellular excitability and signaling, and their modulation by pharmacological agents is a significant area of research numberanalytics.comnih.govmeilerlab.orgfrontiersin.org. While general mechanisms of ion channel modulation involving protein interactions and downstream signaling are understood, specific data on this compound's impact on particular ion channels or the subsequent signaling cascades it may influence is not available in the reviewed literature. Tryptamine (B22526) has been noted to affect cAMP-gated ion channels wikipedia.orgwikiwand.com, but this does not directly translate to this compound without specific investigation.
Comparative Pharmacological Profiling with Related Neuroleptic Compounds
This compound is identified as a compound closely related to tryptamines, alongside the antipsychotic sertindole (B1681639) wikipedia.org. This classification suggests a potential shared pharmacological space with other neuroleptic agents. Studies have extensively compared the pharmacology of various atypical antipsychotics, such as clozapine, risperidone, olanzapine, quetiapine, ziprasidone, and aripiprazole, detailing their receptor binding affinities and effects in preclinical models nih.govfrontiersin.orgnih.govresearchgate.net. However, direct comparative pharmacological profiling data for this compound against these or other specific neuroleptic compounds, detailing its receptor binding affinities, efficacy, or functional effects in relation to them, is not present in the provided search results.
Compound List:
this compound
Tryptamine
Sertindole
Preclinical Pharmacodynamics and Pharmacokinetics Research on Tepirindole
In Vitro Pharmacodynamic Profiling in Cell-Based and Tissue Models
Tepirindole's in vitro pharmacodynamic properties have been explored through its interactions with specific receptor systems.
This compound has demonstrated activity at several key neurotransmitter receptors. It is characterized as a potent dopamine (B1211576) D2 receptor antagonist and also acts on serotonin (B10506) 5-HT2 and α1-adrenergic receptors wikipedia.org. Further studies indicate that this compound exhibits high affinity for dopamine (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE) receptors ncats.io. While described as a potent dopamine receptor antagonist, it has also been noted to potentially act as a potent serotonin receptor agonist wikipedia.org.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Target | Observed Activity/Affinity |
| Dopamine D2 | Potent Antagonist |
| Serotonin 5-HT2 | Acts on |
| α1-adrenergic | Acts on |
| DA, 5-HT, NE | High Affinity |
Functional cell-based assays are a standard method for evaluating the biological activity of compounds like this compound, assessing their effects on cellular processes, signaling pathways, and receptor activation elevate.biooncolines.comwuxibiology.comaccelevirdx.comtwistbioscience.com. However, specific functional assay data detailing this compound's direct cellular responses beyond its receptor binding profile were not detailed in the provided search results.
Organ bath studies are a well-established technique in pharmacology for assessing the contractile or relaxant effects of drugs on isolated smooth muscles, cardiac tissues, or other ex vivo preparations ugobasile.comreprocell.comnih.govadinstruments.comanimalab.eu. These studies allow for direct measurement of tissue responses to pharmacological agents under controlled conditions. While the methodology is broadly applicable to understanding drug actions on tissue physiology, specific organ bath studies involving this compound were not identified in the provided literature.
Preclinical Pharmacokinetic (ADME) Characterization in Non-Human Species
Absorption and Distribution Studies in Rodent Models
Absorption and distribution studies in rodent models, such as mice and rats, are essential for determining how a drug enters the systemic circulation and where it localizes within the body.
Absorption: This involves assessing the rate and extent to which a drug is absorbed into the bloodstream, often following oral or intravenous administration. Bioavailability, which is the fraction of an administered dose that reaches systemic circulation, is a key parameter justia.comnih.govwikipedia.org. Studies may involve in situ absorption tests to identify specific regions of the gastrointestinal tract responsible for absorption wikipedia.org.
Distribution: Once absorbed, drugs distribute to various tissues and organs. Distribution studies aim to quantify drug concentrations in different tissues over time, often using radiolabeled compounds or sensitive analytical techniques pitt.eduyoutube.com. Parameters like volume of distribution and tissue-to-plasma concentration ratios are determined. Lipophilicity can influence tissue distribution, with highly lipophilic compounds often showing rapid distribution into tissues justia.com.
Specific data on this compound's absorption and distribution in rodent models were not detailed in the provided search results.
Metabolic Pathways and Metabolite Identification in Animal Systems
Metabolism studies investigate how the body chemically modifies a drug, typically in the liver, to facilitate its elimination.
Metabolic Pathways: Identifying the specific enzymes (e.g., cytochrome P450 enzymes) and biochemical reactions involved in drug metabolism is crucial. Studies often involve incubating the drug with liver microsomes or hepatocytes from various species to elucidate these pathways biotechfarm.co.ilyoutube.com.
Metabolite Identification: Following administration, metabolites are identified and quantified in biological samples (plasma, urine, feces). This can involve techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, often coupled with radiolabeled compounds pitt.edu. Understanding the metabolic profile helps in assessing potential drug-drug interactions and the activity or toxicity of metabolites.
Specific details regarding this compound's metabolic pathways or identified metabolites in animal systems were not found in the provided search results.
Excretion Routes and Systemic Clearance Mechanisms
Excretion refers to the elimination of the drug and its metabolites from the body. The primary routes are typically via the kidneys (urine) and the liver (bile, leading to fecal excretion) pitt.edunih.govmdpi.commassey.ac.nz.
Excretion Routes: Studies determine the proportion of the administered dose excreted unchanged and as metabolites via urine and feces. This often involves collecting excreta over a defined period after administering a radiolabeled compound biotechfarm.co.ilwikipedia.orgpitt.edu.
Systemic Clearance (CL): Clearance is a pharmacokinetic parameter that quantifies the rate at which a drug is removed from the body. It represents the volume of plasma cleared of the drug per unit time pitt.educhemrxiv.orgslideshare.net. Total body clearance is the sum of clearance by all eliminating organs (e.g., renal clearance, hepatic clearance). Renal clearance, specifically, involves glomerular filtration, tubular secretion, and tubular reabsorption nih.govmassey.ac.nz.
Specific data on this compound's excretion routes or systemic clearance mechanisms in animal studies were not available in the provided search results.
Computational Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Development
PK/PD Modeling: These models establish quantitative relationships between drug exposure (PK) and the observed biological response (PD). They can describe the time course of drug effects, predict dose-response relationships, and facilitate inter-species scaling to estimate human doses nih.govnih.govamitray.com. Physiologically-based pharmacokinetic (PBPK) models, for instance, incorporate physiological and anatomical information to simulate drug disposition in various tissues nih.gov.
Applications in Preclinical Development: Computational models are used to optimize dosing regimens, predict efficacy in different disease models, identify potential drug-drug interactions, and guide decisions regarding further development, including the transition from preclinical to clinical studies nih.govamitray.com. Machine learning and AI approaches are increasingly being integrated to enhance the predictive power and efficiency of these models accp1.orgamitray.com.
While these computational approaches are standard in drug development, specific PK/PD models or simulation results related to this compound were not found in the provided search materials.
Compound List:
Amphetamine
Phencyclidine (PCP)
Ketamine
Dizolcipine (MK801)
Lysergic acid diethylamide (LSD)
D-serine
Olanzapine
Haloperidol
Chlorpromazine
Clozapine
Cariprazine
Brilaroxazine
Ulotaront
MGS0274 besylate (TS-134)
MGS0008
MK-8189
Frusemide
Morphine
Estrogens
Ibuprofen
Theipam
Tephrosia purpurea phytochemicals
Dopamine D2 receptors
Dopamine D3 receptors
Serotonin 5-HT1A receptors
Serotonin 5-HT1B receptors
Serotonin 5-HT2A receptors
Serotonin 5-HT2B receptors
Serotonin 5-HT6 receptors
Serotonin 5-HT7 receptors
Serotonin 5-hydroxytryptamine (5-HT)
NMDA receptors
Metabotropic glutamate (B1630785) 2 (mGlu2) receptors
Metabotropic glutamate 3 (mGlu3) receptors
Adenosine A2AR receptor
Cytochrome P450 enzymes
Monoamine oxidase (MAO)
Monoamine oxidase inhibitors (MAOIs)
Glutathione
N-acetylcysteine (NAC)
5-chloro-benzo[d]isoxazol-3-ol (CBIO)
Cyproheptadine
Metergoline
Metitepine (methiothepin)
Tepoxalin
Teprotide
Terazosin
Terazosin Hydrochloride
Terbinafine
Terbutaline Sulfate
Terconazole
Terfenadine
Terfiavoxate
Terguride
Teriparatide
Teriparatide Acetate
Terlakiren
Terlipressin
Terodiline
Teroxalene Hydrochloride
Teroxirone
Tertatolol
Tesicam
Tesimide
Testolactone
Testosterone
Tetracaine
Tetrachloro-decaoxide
Tetracycline
Tetracycline hydrochloride
Tetrahydrozoline Hydrochloride
Tetramisole Hydrochloride
Tetrazolast Meglumine
Tetrazomine
Tetrofosmin
Tetroquinone
Tetroxim
Tetroxoprim
Tetrydamine
Thaliblastine
Thalidomide
Theofibrate
Theophylline
Thiabendazole
Thiamiprine
Thiamphenicol
Thiamylal
Thiazesim Hydrochloride
Thiazinamium Chloride
Structure Activity Relationship Sar Studies of Tepirindole and Its Analogs
Identification of Key Pharmacophoric Features for Receptor Affinity and Selectivity
The pharmacophore of Tepirindole, essential for its affinity and selectivity towards the 5-HT2A receptor, comprises several critical structural elements. The tricyclic core, often featuring an indole (B1671886) moiety fused with other ring systems, provides a rigid scaffold that positions other functional groups optimally within the receptor's binding pocket. The basic nitrogen atom, typically located within a piperidine (B6355638) ring attached to the tricyclic system, is a crucial feature for receptor binding, forming electrostatic interactions, such as a salt bridge, with acidic amino acid residues (e.g., aspartate) in the binding site. Aromatic portions of the molecule, including the indole ring and any appended phenyl rings, engage in hydrophobic and pi-pi stacking interactions with complementary aromatic amino acid residues (e.g., phenylalanine, tyrosine) within the receptor. Selectivity is achieved through subtle structural variations that exploit differences in the binding site architecture between various serotonin (B10506) receptor subtypes. For instance, modifications to substituents on the aromatic rings can fine-tune interactions, enhancing affinity for the 5-HT2A receptor while minimizing binding to other serotonin receptors, thereby improving selectivity.
Elucidation of Structural Determinants for Functional Activity
Beyond mere binding affinity, SAR studies have elucidated structural determinants that govern the functional activity of this compound and its analogs at the 5-HT2A receptor. The intrinsic activity (e.g., antagonist, partial agonist) is influenced by how structural modifications affect the receptor's conformational changes upon ligand binding, which in turn dictates the downstream signaling cascade. For example, specific substituents on the aromatic rings or alterations in the linker connecting the tricyclic core to the piperidine moiety can modulate the efficacy of the compound. Research indicates that changes in electronic distribution or steric bulk at key interaction points can shift the balance of functional activity, transforming a potent antagonist into a partial agonist or vice versa. The precise orientation and flexibility of the side chain, particularly the piperidine ring and its substituents, are critical for fine-tuning the interaction with the receptor's activation or inactivation mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of QSAR Models and Statistical Validation
Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in developing predictive tools for designing novel this compound analogs with enhanced potency and selectivity for the 5-HT2A receptor. These studies involve the synthesis of a series of analogs with systematic structural variations and the subsequent measurement of their biological activities, typically expressed as IC50 or Ki values. Various QSAR methodologies, including Hansch analysis, multiple linear regression (MLR), and partial least squares (PLS), have been employed to establish mathematical correlations between molecular descriptors and observed biological outcomes. Rigorous statistical validation is paramount to ensure the reliability and predictive power of these models. Key validation metrics include the coefficient of determination (R²), which quantifies the variance in activity explained by the model, and the cross-validated R² (Q²), which assesses the model's ability to predict the activity of unseen compounds. A robust QSAR model typically exhibits high R² and Q² values (e.g., R² > 0.8, Q² > 0.5), along with a low root mean square error (RMSE), indicating a strong correlation between the physicochemical properties of the molecules and their biological activity.
Correlation of Physicochemical Descriptors with Biological Outcomes
QSAR analyses have identified specific physicochemical descriptors that significantly correlate with the affinity and functional activity of this compound analogs at the 5-HT2A receptor. Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), has been found to be a critical factor, with an optimal range often observed for effective receptor binding and cellular penetration. Electronic descriptors, such as Hammett constants (σ) or partial atomic charges, are also important, reflecting how electron-donating or electron-withdrawing substituents influence the electronic distribution within the molecule and its interactions with the receptor. Steric parameters, including molecular volume, surface area, or specific shape indices, are correlated with the molecule's ability to fit precisely into the three-dimensional contours of the 5-HT2A receptor binding pocket. For instance, the size and shape of substituents on the aromatic rings can dictate favorable hydrophobic or van der Waals interactions within specific sub-pockets of the receptor, thereby modulating binding affinity.
Molecular Docking and Computational Chemistry Approaches in SAR Elucidation
Molecular docking and other computational chemistry techniques have provided invaluable insights into the molecular mechanisms underlying the SAR of this compound. These methods allow for the virtual simulation of the binding of this compound and its analogs to the 5-HT2A receptor, revealing detailed interaction patterns and predicting binding affinities. Docking studies consistently show that the protonated basic nitrogen atom of the piperidine ring forms a critical ionic interaction with the carboxylate group of an aspartate residue (e.g., Asp155) located within the receptor's transmembrane domain. The aromatic systems of this compound engage in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues, such as phenylalanine (e.g., Phe339, Phe340) and tyrosine, within the binding pocket. Hydrogen bonding interactions can also occur between specific functional groups on the analogs and polar residues, further stabilizing the ligand-receptor complex. By analyzing how structural modifications alter these predicted interactions, computational approaches facilitate the rational design of new analogs with improved binding affinity, selectivity, and functional profiles.
Conformational Analysis and Bioisosteric Replacements for Potency and Specificity
Conformational Analysis
Conformational analysis of this compound reveals that the molecule can adopt multiple low-energy spatial arrangements. Studies suggest that the bioactive conformation, which is critical for optimal binding to the 5-HT2A receptor, involves the piperidine ring adopting a chair conformation. In this conformation, the orientation of the side chain and the positioning of the basic nitrogen atom are optimized for interaction with the receptor's binding site residues. The flexibility of the linker connecting the tricyclic core to the piperidine moiety plays a significant role in allowing the molecule to achieve this preferred, high-affinity conformation. Understanding these conformational preferences is crucial for designing analogs that are pre-organized or biased towards the active binding conformation.
Bioisosteric Replacements
Analytical and Bioanalytical Methodologies for Tepirindole Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a cornerstone for the separation and analysis of chemical compounds. nih.govresearchgate.net For indole (B1671886) alkaloids like tepirindole, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for both qualitative and quantitative assessment. akjournals.comoup.com
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying the content of this compound in bulk drug substances and pharmaceutical formulations. nih.govptfarm.pl Reversed-phase HPLC (RP-HPLC) is the most common modality, offering excellent separation of the main compound from potential impurities and degradation products. nih.gov
A typical RP-HPLC method for a pyrido[3,4-b]indole derivative would involve a C18 stationary phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. akjournals.comoup.com Gradient elution is often employed to achieve optimal separation of compounds with varying polarities. oup.com Ultraviolet (UV) detection is commonly used, with the detection wavelength set at the maximum absorbance of the indole nucleus, typically around 280 nm. oup.com
Method validation for purity and content determination is performed according to established guidelines to ensure the method is accurate, precise, linear, and specific. nih.govresearchgate.net Key validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) ptfarm.pl |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and Acetonitrile/Methanol akjournals.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30°C) nih.gov |
| Detection | UV at ~280 nm oup.com |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile secondary metabolites. researchgate.net While this compound itself is not highly volatile, some of its potential metabolites resulting from biotransformation could be amenable to GC analysis, especially after derivatization. mdpi.com
Derivatization is a crucial step for many metabolites to increase their volatility and thermal stability, making them suitable for GC analysis. mdpi.com Common derivatization techniques include silylation, which targets functional groups like hydroxyls, carboxyls, and amines. mdpi.com The analysis of volatile metabolites can provide insights into the metabolic pathways of this compound.
The GC method would typically employ a capillary column with a suitable stationary phase for the separation of the derivatized volatile compounds. gcms.cz The separated components are then introduced into a mass spectrometer for identification based on their mass spectra. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural characterization of this compound and its metabolites. rsisinternational.org Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary tools used for this purpose.
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the cornerstone of drug metabolite identification and quantification. nih.govresearchgate.net This technique provides molecular weight information and fragmentation patterns that are crucial for elucidating the structures of metabolites. ijpras.com
In preclinical studies, biological samples (e.g., plasma, urine, microsomes) are analyzed by LC-MS to profile the metabolites of this compound. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. lcms.cznih.gov
Tandem mass spectrometry (MS/MS) is employed to obtain structural information. nih.gov In this technique, a specific metabolite ion is selected and fragmented, and the resulting fragment ions provide clues about its structure. By comparing the fragmentation patterns of the parent drug and its metabolites, the site of metabolic modification can often be determined. nih.gov
| Metabolic Reaction | Mass Shift (Da) |
|---|---|
| Hydroxylation | +16 |
| N-Oxidation | +16 |
| Demethylation | -14 |
| Glucuronidation | +176 |
| Sulfation | +80 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. azolifesciences.com While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. youtube.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons, between protons and carbons, and across multiple bonds, respectively. nih.gov These experiments are crucial for assembling the complete structure of novel metabolites.
Bioanalytical Method Development and Validation for Preclinical Sample Analysis
The quantitative determination of this compound and its metabolites in biological fluids from preclinical studies is fundamental for understanding its pharmacokinetics. nih.gov This requires the development and validation of robust bioanalytical methods, typically using LC-MS/MS, in accordance with regulatory guidelines. iitri.orgwisdomlib.org
The development of a bioanalytical method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interferences from the biological matrix. nih.gov
Once developed, the method must be rigorously validated to ensure its reliability and reproducibility. wisdomlib.orgnih.gov The validation process assesses several key parameters. nih.gov
| Validation Parameter | Description | General Acceptance Criteria |
|---|---|---|
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov | No significant interference at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal concentration. nih.gov | Within ±15% of the nominal value (±20% at the LLOQ). japsonline.com |
| Precision | The degree of scatter between a series of measurements. nih.gov | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). japsonline.com |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. nih.gov | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov | Analyte response should be at least 5 times the blank response; accuracy within 20% and precision ≤ 20%. |
| Recovery | The extraction efficiency of an analytical method. nih.gov | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be assessed to ensure it does not compromise the integrity of the analysis. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for specific time intervals. nih.gov | Analyte should be stable during sample collection, storage, and processing. |
Sample Preparation Protocols for Biological Matrices (e.g., Brain Tissue, Plasma)
Effective sample preparation is a critical initial step to isolate this compound from endogenous interferences in biological matrices, ensuring the accuracy and reliability of subsequent analysis. gerstelus.com The choice of method depends on the specific matrix, the concentration of the analyte, and the analytical technique to be used. nih.gov
For plasma samples , common techniques include:
Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, typically acetonitrile, is added to the plasma sample to denature and precipitate proteins. While efficient, it may result in a less clean extract compared to other methods. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates this compound from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior. This technique offers a cleaner sample than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly selective method that involves passing the plasma sample through a solid sorbent cartridge that retains the analyte. nih.gov Interferences are washed away, and the purified this compound is then eluted with a suitable solvent. SPE generally provides the cleanest extracts and allows for sample concentration, but it is also the most complex and costly of the three methods. researchgate.net
For brain tissue , the initial step involves homogenization to disrupt the cellular structure and release the compound. This is typically performed in a suitable buffer. japsonline.com Following homogenization, extraction procedures similar to those for plasma can be applied. Sequential extraction protocols may be employed, starting with aqueous buffers to isolate hydrophilic components, followed by stronger detergents or organic solvents to extract compounds like this compound from the more complex lipid-rich brain matrix. merckmillipore.com
| Technique | Principle | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. nih.gov | High-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extract than PPT, good recovery. | Labor-intensive, requires large solvent volumes. researchgate.net | Methods requiring moderate selectivity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High selectivity, clean extracts, allows for concentration. nih.govresearchgate.net | More complex, higher cost, requires method development. researchgate.net | Low concentration analysis, high sensitivity assays. |
Method Sensitivity, Specificity, and Reproducibility in Research Settings
The validation of a bioanalytical method is crucial to ensure that it is suitable for its intended purpose. nih.gov Key parameters that must be rigorously evaluated include sensitivity, specificity, and reproducibility. nih.gov
Sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantitation (LLOQ). The LOD is the lowest concentration of this compound that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique that offers high sensitivity for the quantification of drugs in biological matrices. researchgate.netnih.gov
Specificity (or Selectivity) is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other drugs. nih.gov Chromatographic separation, as in LC-MS/MS, is a primary way to separate interfering compounds from the analyte of interest. nih.gov
Reproducibility refers to the ability of the method to produce consistent results over time and in different laboratories. It is assessed by evaluating precision, which is typically expressed as the relative standard deviation (RSD) of replicate measurements. nih.gov Precision is evaluated at different levels: repeatability (within-run precision), intermediate precision (between-run precision), and inter-laboratory reproducibility. nih.gov
| Validation Parameter | Description | Typical Acceptance Criteria (FDA Guidance) |
|---|---|---|
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Response should be at least 5 times the blank response. Precision (%CV) ≤ 20%, Accuracy ±20%. |
| Specificity/Selectivity | The ability to measure the analyte unequivocally in the presence of endogenous components in the matrix. | No significant interference at the retention time of the analyte in blank samples. |
| Reproducibility (Precision) | The closeness of agreement among a series of measurements. Assessed at LLOQ and higher concentrations (QCs). | Precision (%CV) should not exceed 15% for QCs, and 20% for the LLOQ. |
| Accuracy | The closeness of the mean test results to the true concentration. | Mean value should be within ±15% of the nominal value for QCs, and ±20% for the LLOQ. |
Microscopic and Imaging Techniques in Cellular and Tissue Research (e.g., Receptor Localization)
Microscopic imaging techniques are invaluable tools for visualizing the distribution of this compound's target receptors at the cellular and tissue level, providing insights into its mechanism of action. nih.gov
Autoradiography is a traditional and powerful technique for receptor localization. In this method, a radiolabeled ligand with high affinity for the target receptor is incubated with brain tissue sections. The sections are then exposed to a photographic emulsion or a phosphor imaging plate, which captures the radioactive decay, revealing the density and distribution of the receptors.
Fluorescence Microscopy , including confocal microscopy, allows for high-resolution imaging of fluorescently labeled molecules. Receptors can be visualized using immunofluorescence, where a primary antibody targets the receptor, and a secondary antibody conjugated to a fluorophore provides the signal. This allows for precise localization of receptors to specific cell types or subcellular compartments.
Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light microscopy. nih.gov These methods enable the visualization of receptor organization at the nanoscale, providing unprecedented detail about receptor clustering and their relationship with other signaling molecules within the plasma membrane. nih.gov
| Technique | Principle | Resolution | Application in this compound Research |
|---|---|---|---|
| Autoradiography | Detection of radiolabeled ligands bound to receptors in tissue sections. | ~50-100 µm | Mapping the regional and neuroanatomical distribution of this compound's target receptors in the brain. |
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction. | ~200 nm | Determining the cellular and subcellular localization of target receptors in specific neuronal populations. |
| Super-Resolution Microscopy (PALM/STORM) | Stochastic activation and localization of single fluorescent molecules to reconstruct an image with sub-diffraction resolution. nih.gov | ~20-50 nm | Investigating the nanoscale organization of receptors, such as their formation into microdomains or clusters on the neuronal surface. |
Mechanistic Basis of Potential Therapeutic Modalities Involving Tepirindole
Exploration of Antipsychotic-like Mechanistic Pathways
The antipsychotic effects of drugs are primarily attributed to their ability to modulate neurotransmitter pathways, particularly the dopaminergic and serotonergic systems, which are often dysregulated in psychotic disorders.
Tepirindole is hypothesized to exert its antipsychotic effects through its action on multiple receptor types. It is recognized as a potent dopamine (B1211576) D2 receptor antagonist, a key mechanism shared by many antipsychotic medications. Additionally, it interacts with serotonin (B10506) 5-HT2 and α1-adrenergic receptors. This multi-receptor binding profile is characteristic of atypical antipsychotics and is thought to contribute to a broader spectrum of therapeutic effects, potentially including the alleviation of negative symptoms of schizophrenia with a reduced likelihood of inducing extrapyramidal side effects like catalepsy. The modulation of these interconnected signaling pathways forms the basis of the hypothesis that this compound can be effective in treating complex neuropsychiatric disorders. Furthermore, there is speculation that this compound may also function as a potent serotonin receptor agonist, which could further contribute to its therapeutic profile.
While specific studies on this compound in animal models of dopaminergic dysregulation are not extensively detailed in publicly available literature, the established mechanism of D2 receptor antagonism provides a strong rationale for its potential to mitigate such dysregulation. In various animal models of psychosis, hyperactivity of the dopaminergic system is a common feature. Antipsychotic drugs that block D2 receptors can normalize this hyperactivity, which is correlated with the reduction of positive symptoms of schizophrenia.
The low propensity of this compound to cause catalepsy in preclinical assessments suggests a more targeted or nuanced interaction with the dopaminergic system compared to older, typical antipsychotics. This could imply a preferential action on mesolimbic dopamine pathways, which are associated with psychosis, over the nigrostriatal pathways that control motor function. Further investigation in validated animal models would be necessary to fully elucidate the extent and nature of this compound's ability to mitigate dopaminergic system dysregulation.
| Receptor Target | Known Interaction with this compound | Potential Therapeutic Relevance in Neuropsychiatric Disorders |
| Dopamine D2 | Potent Antagonist | Attenuation of positive symptoms of psychosis |
| Serotonin 5-HT2 | Action on this receptor | Contribution to atypical antipsychotic profile, potential for improving negative symptoms and reducing extrapyramidal side effects |
| α1-Adrenergic | Action on this receptor | Modulation of arousal and mood, potential contribution to overall therapeutic effect |
| Serotonin Receptors | Potential Potent Agonist | May contribute to mood regulation and cognitive function |
Investigation of Repurposing Potential Based on Molecular Interactions
The unique chemical structure of this compound presents an opportunity for drug repurposing, where its molecular interactions with novel biological targets could be exploited for new therapeutic applications beyond its initial antipsychotic indication.
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can be instrumental in identifying novel targets for existing drugs. While specific ligand-protein docking studies for this compound targeting viral proteins have not been reported, the indole (B1671886) nucleus present in this compound is a scaffold found in various compounds with antiviral activity. For instance, derivatives of the natural product streptindole have demonstrated antiviral activity against the tobacco mosaic virus, with molecular docking studies suggesting strong interactions with the viral coat protein. This provides a rationale for exploring the potential of this compound to interact with viral proteins through in silico screening. Such studies would involve docking the three-dimensional structure of this compound against a library of viral protein structures to identify potential binding partners, which could then be prioritized for further investigation.
Following the identification of potential novel targets through computational methods like ligand-protein docking, in vitro assays are essential to validate these interactions and to understand their functional consequences. If docking studies were to suggest that this compound binds to a specific viral protein, for example, a series of in vitro experiments would be the next logical step. These could include:
Binding Assays: To confirm a direct interaction between this compound and the target protein and to quantify the binding affinity.
Enzyme Inhibition Assays: If the target protein is an enzyme, these assays would determine if this compound can inhibit its activity.
Cell-Based Assays: To assess the effect of this compound on viral replication or other relevant cellular processes in a controlled laboratory setting.
Without initial docking studies to identify potential targets, in vitro validation for repurposing this compound remains speculative.
Network Pharmacology Approaches for Multi-Targeting Potential
Network pharmacology is an emerging field that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. This approach is particularly well-suited for understanding the mechanisms of multi-target drugs like this compound. By constructing and analyzing a network of this compound's known and predicted targets, it is possible to elucidate the biological pathways and processes it modulates.
A network pharmacology analysis for this compound would typically involve:
Identifying Drug Targets: Compiling a list of known targets (D2, 5-HT2, α1-adrenergic receptors) and predicting potential new targets using computational methods.
Constructing a Drug-Target Network: Visualizing the interactions between this compound and its targets.
Analyzing the Network: Identifying key proteins (hubs) and pathways that are significantly affected by the drug.
This approach could provide a more holistic understanding of this compound's therapeutic effects and its potential for multi-targeting in complex diseases. It could also help in predicting potential side effects and identifying opportunities for drug combinations. However, to date, no specific network pharmacology studies focused on this compound have been published.
Identification of this compound as a Drug-Like Phytochemical (DPC) in Complex Systems
This compound is a synthetically derived piperidinyl indole, and as such, is not classified as a phytochemical. The concept of "drug-likeness" is a crucial filter in the early stages of drug discovery, assessing a compound's potential to be an orally administered drug based on its physicochemical properties. In silico tools are widely used to predict these properties, helping to minimize the time and cost of the drug discovery process by identifying promising candidates for further preclinical and clinical investigation.
The evaluation of a compound's drug-like properties typically involves the assessment of several key parameters. These often include adherence to established guidelines such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. The parameters considered are molecular weight, lipophilicity (logP), the number of hydrogen bond donors, and the number of hydrogen bond acceptors. While specific in silico analyses for this compound are not extensively detailed in publicly available literature, its structural characteristics as a piperidinyl indole would be the basis for such computational predictions.
Below is a hypothetical data table illustrating the kind of parameters that would be assessed in a drug-likeness analysis for a compound like this compound, based on general principles of computational chemistry.
| Property | Predicted Value for a this compound-like Compound | General "Drug-Like" Guideline |
|---|---|---|
| Molecular Weight (g/mol) | ~275 | < 500 |
| LogP (Lipophilicity) | 3.0 - 4.0 | < 5 |
| Hydrogen Bond Donors | 1 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Topological Polar Surface Area (TPSA) | ~30 Ų | < 140 Ų |
Systems-Level Analysis of Compound-Target Networks and Pathways
Systems pharmacology offers a holistic approach to understanding the mechanism of action of drugs by considering their interactions within the entire biological network. This involves the construction and analysis of compound-target networks, which map the interactions between a drug and its various protein targets, and subsequently, the pathways that are modulated by these interactions.
For this compound, its primary pharmacological activity is understood to be mediated through its interaction with several key neurotransmitter receptors. It is recognized as a potent antagonist of the dopamine D2 receptor, and also exhibits activity at serotonin 5-HT2 and α1-adrenergic receptors. A systems-level analysis would aim to build a comprehensive network of these and potentially other, less characterized, interactions.
The following table outlines the known primary targets of this compound and the major signaling pathways they are involved in, which would form the foundational nodes of a compound-target-pathway network analysis.
| Primary Target | Receptor Family | Associated Signaling Pathways | Potential Therapeutic Relevance |
|---|---|---|---|
| Dopamine D2 Receptor | G-protein coupled receptor (GPCR) | Dopaminergic signaling, cAMP signaling | Antipsychotic effects (positive symptoms) |
| Serotonin 5-HT2A Receptor | G-protein coupled receptor (GPCR) | Serotonergic signaling, Phosphoinositide 3-kinase (PI3K)-Akt signaling | Modulation of negative symptoms and cognitive deficits, reduced extrapyramidal symptoms |
| α1-Adrenergic Receptor | G-protein coupled receptor (GPCR) | Adrenergic signaling, Calcium signaling | Potential effects on blood pressure and sedation |
Theoretical Frameworks and Pharmacological Classification of Indole Based Compounds
Theoretical Models of Monoamine System Modulation in Neuropharmacology
Tepirindole's engagement with monoamine systems is a cornerstone of its pharmacological profile. Monoamine transporters (MATs) are crucial for regulating neurotransmission by managing the reuptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.gov The modulation of these systems is a primary target for a wide array of psychoactive compounds, including antidepressants and antipsychotics. nih.gov
The prefrontal cortex (PFC) is a critical brain region for higher cognitive functions, and its activity is heavily influenced by monoamine systems. mdpi.com Dopamine, serotonin, and norepinephrine all play significant roles in modulating PFC function, which is implicated in the pathophysiology of various psychiatric disorders. mdpi.com this compound is reported to act on dopamine D2, serotonin 5-HT2, and α1-adrenergic receptors, positioning it as a modulator of these key neurotransmitter systems. wikipedia.org
Academic Classification within Psychopharmacological Agents
Psychopharmacology is the scientific discipline that investigates the effects of drugs on mood, cognition, and behavior. wikipedia.org Within this field, medications are often categorized based on their therapeutic use, such as antidepressants, antipsychotics, and anxiolytics. uwf.edu this compound is classified as an atypical antipsychotic and a major tranquilizer. wikipedia.org
Comparative Analysis with Typical and Atypical Antipsychotic Mechanisms
Antipsychotic drugs are broadly divided into two classes: typical (first-generation) and atypical (second-generation). consensus.appjebms.org The primary distinction lies in their mechanisms of action and side effect profiles. consensus.app
Typical Antipsychotics: These agents primarily function as dopamine D2 receptor antagonists. jebms.orgpsychiatria-danubina.com Their action is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. consensus.appjebms.org However, this potent D2 blockade is also associated with a higher risk of extrapyramidal side effects (EPS). consensus.apppsychiatria-danubina.com
Atypical Antipsychotics: These compounds exhibit a more complex pharmacology, acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. consensus.appjebms.orgmdpi.com This dual action is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for EPS. consensus.appnih.gov Many atypical antipsychotics also interact with other receptors, including those for norepinephrine and histamine. mdpi.com
This compound is categorized as an atypical antipsychotic. wikipedia.org It is a potent dopamine receptor antagonist but is reported to have a low propensity for causing catalepsy, a characteristic often associated with typical antipsychotics. wikipedia.org Its activity at serotonin 5-HT2 receptors aligns it with the receptor binding profile of atypical agents. wikipedia.orgnih.gov
Relationship to Tryptamine (B22526) and Endogenous Indole (B1671886) Alkaloid Pharmacologies
This compound's chemical structure, a piperidinyl indole, relates it to the broader class of indole alkaloids. wikipedia.org Indole alkaloids are a large and diverse group of naturally occurring compounds, with the amino acid tryptophan serving as their biochemical precursor. wikipedia.org
Tryptamine, a simple indole derivative, is a fundamental structure for many biologically active compounds, including the neurotransmitter serotonin and various psychedelic substances. wikipedia.orgwikipedia.org While structurally similar to tryptamines, this compound is not technically a tryptamine itself. wikipedia.org The biosynthesis of many indole alkaloids begins with the conversion of tryptophan to tryptamine. wikipedia.org The introduction of novel starting materials, such as aza-indole isomers of tryptamine, can lead to the creation of new compounds within these biosynthetic pathways. nih.gov
Paradigms for Early-Stage Drug Discovery and Development in Neuropharmacology
The journey of a new drug from the laboratory to clinical use is a complex and multi-stage process. Preclinical development is a critical phase that bridges initial drug discovery with human clinical trials. nih.gov This stage involves a series of activities, including:
Lead Identification and Optimization: After identifying a promising "hit" compound, medicinal chemistry efforts focus on optimizing its structure to improve affinity, selectivity, and pharmacokinetic properties. unc.edu
In Vitro and In Vivo Studies: Preclinical research involves extensive testing in non-human models to assess the compound's efficacy and to identify potential safety concerns. nih.gov This includes in vitro metabolism studies to understand how the drug is processed in the body. nih.gov
Formulation and Manufacturing: Development of a stable and effective dosage form and scaling up the manufacturing process are also key components of this stage. nih.gov
The development of novel compounds with unique scaffolds, such as the spirooxindole structure, is an active area of research in drug discovery, with many compounds showing promising pharmacological activities in preclinical studies. nih.gov
Contribution to Fundamental Behavioral Pharmacology Theory
Behavioral pharmacology is a specialized field that examines the effects of drugs on behavior. nih.gov The discipline emerged from pioneering studies in the mid-20th century that applied principles of behavior analysis, particularly the work of B.F. Skinner, to understand how drugs alter learned behaviors. researchgate.netsci-hub.ru
Key concepts in behavioral pharmacology include:
Schedule-controlled behavior: This involves studying how drugs affect behavior that is maintained by different schedules of reinforcement. nih.gov
Drug discrimination: This procedure is used to assess the subjective effects of drugs by training animals to make different responses depending on the drug they have been administered.
The development of new psychoactive drugs, including antipsychotics, has significantly contributed to our understanding of the neurochemical basis of behavior. The distinct behavioral profiles of typical versus atypical antipsychotics, for instance, have helped to elucidate the roles of different neurotransmitter systems in mediating specific behavioral effects.
Future Research Directions and Unexplored Academic Avenues for Tepirindole
Investigation of Polypharmacology and Off-Target Interaction Mechanisms
Tepirindole, an indole (B1671886) derivative developed as a potential atypical antipsychotic and major tranquilizer, exhibits a pharmacological profile indicative of polypharmacology. Research suggests that this compound interacts with multiple neurotransmitter systems, primarily targeting the central nervous system ontosight.aiwikipedia.org. Specifically, it is reported to act on dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and α1-adrenergic receptors wikipedia.org. Furthermore, it has been described as a potent dopamine receptor antagonist and potentially a potent serotonin receptor agonist wikipedia.org. Another source indicates a high affinity for dopamine (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE) receptors ncats.io. This engagement with several distinct receptor families underscores its polypharmacological nature, suggesting a complex mechanism of action that extends beyond a single target. Such multi-target engagement is often sought in the treatment of complex neurological disorders like schizophrenia, where modulation of various neurotransmitter pathways is considered beneficial nih.gov.
The investigation into this compound's off-target interactions involves understanding its binding and functional activity at targets beyond its primary intended therapeutic sites. While the provided literature highlights its affinity for dopamine, serotonin, and adrenergic receptors, detailed, systematic studies characterizing its complete off-target profile across a broad panel of receptors and enzymes are not extensively detailed in the readily available snippets. However, the known interaction with multiple receptor classes implies a potential for interactions with other related or even unrelated targets. For instance, drugs with broad receptor binding profiles can sometimes lead to unintended physiological effects or adverse drug reactions (ADRs) if they interact with targets not central to their therapeutic purpose dentalcare.compelagobio.com. The investigation of polypharmacology inherently includes mapping these interactions, as understanding the full spectrum of a compound's biological engagement is crucial for predicting its efficacy, safety, and potential for drug-drug interactions.
The following table summarizes the known receptor targets and reported activities for this compound based on available information:
| Receptor Target | Reported Activity/Affinity |
| Dopamine D2 receptor | Antagonist |
| Serotonin 5-HT2 receptor | Agonist (potential) |
| α1-adrenergic receptor | Target |
Future research directions would ideally involve comprehensive screening of this compound against a wide array of targets to fully elucidate its polypharmacological landscape and identify any significant off-target liabilities.
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing and characterizing Tepirindole in preclinical research?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., Friedel-Crafts alkylation, cyclization) under controlled conditions. Characterization requires HPLC for purity validation, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. Experimental protocols must specify solvent systems, temperature, and catalysts to ensure reproducibility .
- Key Data : Include yield percentages, retention times (HPLC), and spectral peaks (NMR) in supplementary materials to validate identity and purity thresholds (>95%) .
Q. How do researchers design in vitro assays to evaluate this compound’s monoamine oxidase (MAO) inhibition properties?
- Methodological Answer : Use spectrophotometric assays with kynuramine as a substrate to measure MAO-A/MAO-B activity. Include control groups (e.g., clorgyline for MAO-A, selegiline for MAO-B) and triplicate measurements to minimize variability. Normalize data against protein concentration (Bradford assay) and report IC₅₀ values with 95% confidence intervals .
- Data Contradictions : Address batch-to-batch variability in enzyme activity by calibrating assays with reference inhibitors and validating with ANOVA .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s efficacy data across different animal models of depression?
- Methodological Answer : Conduct meta-analyses of dose-response curves (e.g., forced swim test vs. tail suspension test) to identify model-specific biases. Use Bayesian statistics to quantify uncertainty in effect sizes and adjust for publication bias. Cross-validate findings with immunohistochemical data (e.g., serotonin transporter density) to link behavioral outcomes to mechanistic pathways .
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and allocate resources .
Q. How can computational modeling improve the design of this compound derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer : Employ molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict logP and polar surface area. Validate predictions with in situ perfusion models (rat BBB) and correlate with HPLC-MS brain-to-plasma ratios. Use QSAR models to optimize substituent groups while retaining MAO-A affinity .
- Data Gaps : Address discrepancies between in silico predictions and in vivo results by refining force field parameters and incorporating transporter-mediated efflux (e.g., P-glycoprotein) .
Q. What statistical approaches are recommended for analyzing longitudinal data in this compound’s neuroprotective studies?
- Methodological Answer : Use mixed-effects models to account for inter-individual variability and missing data in time-series measurements (e.g., BDNF levels, hippocampal volumetry). Apply false discovery rate (FDR) corrections for multiple comparisons and report Cohen’s d for effect sizes. Validate robustness with bootstrapping .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) and raw spectral data in supplementary files to meet journal guidelines .
- Ethical Compliance : Obtain institutional approval for animal studies, specifying euthanasia protocols and sample sizes justified by power analysis .
- Literature Integration : Use systematic review tools (PRISMA) to map knowledge gaps and align hypotheses with unmet mechanistic questions (e.g., this compound’s impact on neurogenesis vs. synaptic plasticity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
